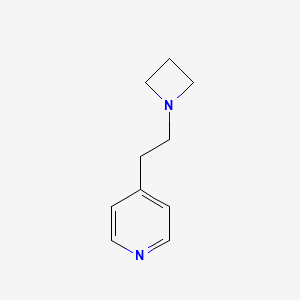
4-(2-(Azetidin-1-yl)ethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(Azetidin-1-yl)ethyl)pyridine is a heterocyclic compound that features both a pyridine ring and an azetidine ring. The presence of these two distinct rings in its structure makes it an interesting subject for chemical research and potential applications in various fields. The pyridine ring is known for its aromatic properties, while the azetidine ring is a four-membered nitrogen-containing ring that can exhibit unique chemical reactivity due to ring strain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Azetidin-1-yl)ethyl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromoethylpyridine with azetidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-[2-(azetidin-1-yl)ethyl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-7-12(8-1)9-4-10-2-5-11-6-3-10/h2-3,5-6H,1,4,7-9H2 |
InChI Key |
WPNZJNFZEOJBLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


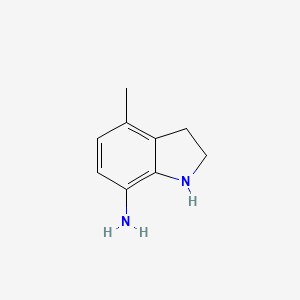
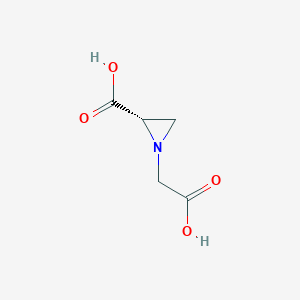

![N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11921753.png)
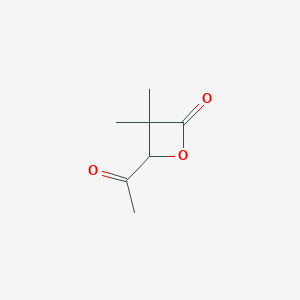
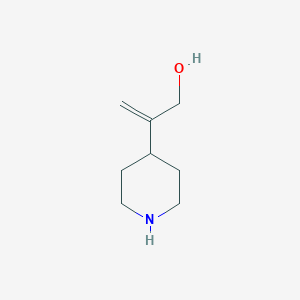
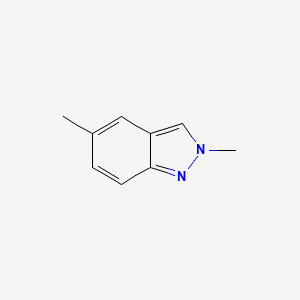
![Cyclopenta[a]indene](/img/structure/B11921763.png)

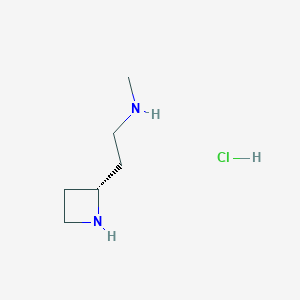
![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)
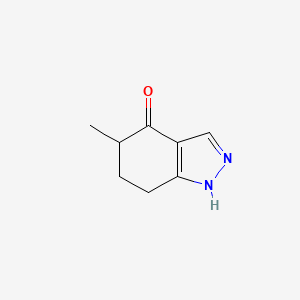
![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)
